molecular formula C4H6N2S B7725395 5-methyl-1H-imidazole-2-thiol

5-methyl-1H-imidazole-2-thiol

Cat. No.: B7725395
M. Wt: 114.17 g/mol
InChI Key: SBQPDLGIWJRKBS-UHFFFAOYSA-N
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Description

5-Methyl-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring with a thiol group at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Thioethers, acylated derivatives.

Scientific Research Applications

5-Methyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-imidazole-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with metal ions or reactive centers in enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1H-imidazole-2-thiol is unique due to the presence of both a thiol group and a methyl group on the imidazole ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-methyl-1H-imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQPDLGIWJRKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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